2-(Azetidin-2-yl)acetic acid
CAS No.: 92992-28-4
Cat. No.: VC8009699
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92992-28-4 |
|---|---|
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | 2-(azetidin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C5H9NO2/c7-5(8)3-4-1-2-6-4/h4,6H,1-3H2,(H,7,8) |
| Standard InChI Key | LDPCMSFHHDVNDF-UHFFFAOYSA-N |
| SMILES | C1CNC1CC(=O)O |
| Canonical SMILES | C1CNC1CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(Azetidin-2-yl)acetic acid (CAS: 92992-28-4) consists of a saturated azetidine ring (a four-membered cyclic amine) substituted at the 2-position with an acetic acid group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 115.13 g/mol |
| Exact Mass | 115.0633 g/mol |
| Topological Polar Surface Area (TPSA) | 49.3 Ų |
| LogP (Octanol-Water) | 0.15 |
The compound’s planar azetidine ring and carboxylic acid group facilitate hydrogen bonding and electrostatic interactions, critical for binding biological targets .
Synthesis and Structural Modification
Cyclocondensation Strategies
The synthesis of 2-azetidinone derivatives often involves [2+2] cycloaddition reactions. For example, Schiff bases derived from pyrazine-2,3-dicarboxylic acid react with chloroacetyl chloride in the presence of triethylamine (TEA) to yield 2-azetidinones .
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Schiff Base Formation: Pyrazine-2,3-dicarbohydrazide reacts with pyridine-2-carbaldehyde in ethanol under reflux to form azomethine intermediates.
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Cycloaddition: The Schiff base undergoes cyclocondensation with chloroacetyl chloride in dimethylformamide (DMF) and TEA, producing 3-chloro-azetidin-2-one derivatives.
Key Reaction Parameters:
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Temperature: Reflux conditions (80–100°C)
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Catalysts: TEA as a base to deprotonate intermediates
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Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Structural Analogues and Substituent Effects
Modifying the azetidine ring’s substituents alters bioactivity. For instance:
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3,4,5-Trimethoxyphenyl Substitution: Enhances antimitotic activity by promoting tubulin polymerization inhibition .
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Halogenation: Fluorine or chlorine at the 3-position improves antimicrobial potency against Mycobacterium tuberculosis .
Biological Activities and Mechanisms
Antimicrobial Properties
2-Azetidinone derivatives exhibit broad-spectrum antimicrobial activity. In a study evaluating analogues of 2-(azetidin-2-yl)acetic acid:
| Compound | MIC Against M. smegmatis (µM) | MIC Against M. bovis BCG (µM) |
|---|---|---|
| 3-Fluoro Derivative | 30.5 | 64.5 |
| 3-Chloro Derivative | 21.5 | 21.5 |
Mechanism: Disruption of bacterial cell wall synthesis via β-lactam-like inhibition of penicillin-binding proteins (PBPs) .
Anti-inflammatory Applications
Azetidine-acetic acid derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells, suggesting utility in neuroinflammatory disorders.
Applications in Medicinal Chemistry
CRTH2 Antagonism
Analogues with sulfanyl-benzoimidazol-1-yl-acetic acid moieties act as prostaglandin D₂ (PGD₂) receptor antagonists, showing promise in allergic asthma and dermatitis.
Prodrug Development
The carboxylic acid group enables esterification to improve bioavailability. For example, ethyl ester prodrugs exhibit 3-fold higher oral absorption in rodent models .
Challenges and Future Directions
Synthetic Limitations
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Ring Strain: The azetidine’s high ring strain complicates large-scale synthesis, necessitating optimized cyclization protocols.
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Stereochemical Control: Racemic mixtures dominate syntheses, requiring chiral catalysts for enantioselective production .
Therapeutic Optimization
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